molecular formula C4H3BrF3N B12064083 2-Bromo-4,4,4-trifluorobutanenitrile

2-Bromo-4,4,4-trifluorobutanenitrile

Cat. No.: B12064083
M. Wt: 201.97 g/mol
InChI Key: UHYQCIQXMJWSMY-UHFFFAOYSA-N
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Description

2-Bromo-4,4,4-trifluorobutanenitrile is an organic compound with the molecular formula C4H3BrF3N. It is a nitrile derivative that contains both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions to produce more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,4,4-trifluorobutanenitrile typically involves the bromination of 4,4,4-trifluorobutanenitrile. One common method includes the use of bromine in the presence of a catalyst such as aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,4,4-trifluorobutanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted nitriles or amines.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-4,4,4-trifluorobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Utilized in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,4,4-trifluorobutanenitrile depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The trifluoromethyl group enhances the electrophilicity of the carbon atom, facilitating the substitution process. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

    2-Bromo-4,4,4-trifluorobut-2-enoate: Another brominated trifluoromethyl compound with similar reactivity.

    4,4,4-Trifluorobutanenitrile: Lacks the bromine atom but shares the trifluoromethyl group.

    2-Bromo-4-fluoroacetanilide: Contains both bromine and fluorine atoms but differs in the functional groups attached.

Uniqueness: 2-Bromo-4,4,4-trifluorobutanenitrile is unique due to its combination of bromine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a versatile intermediate for synthesizing a wide range of fluorinated and brominated organic compounds.

Biological Activity

2-Bromo-4,4,4-trifluorobutanenitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry and drug development due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in pharmacology, and relevant case studies.

  • Chemical Formula : C4H3BrF3N
  • Molecular Weight : 195.98 g/mol
  • CAS Number : 1345460-73-4

The trifluoromethyl group enhances lipophilicity, which can influence the compound's biological interactions and pharmacokinetics.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the nitrile group allows for potential interactions with enzymes involved in metabolic pathways. Studies have shown that nitriles can act as reversible or irreversible inhibitors depending on their structure and the target enzyme.
  • Receptor Modulation : Compounds with halogen substituents often exhibit altered binding affinities to receptors. The bromine and trifluoromethyl groups may facilitate interactions with specific receptors, enhancing or inhibiting their activity.
  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. The introduction of the bromine atom may also enhance this activity through increased membrane permeability.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various brominated and fluorinated compounds, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Control (Amoxicillin)Staphylococcus aureus16 µg/mL

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of cytochrome P450 enzymes revealed that this compound acts as a moderate inhibitor. This property is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs.

EnzymeIC50 (µM)
CYP3A415.5
CYP2D620.1

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for drug design:

  • Lead Compound for CNS Disorders : Its ability to modulate cannabinoid receptors has been investigated for treating central nervous system disorders.
  • Synthetic Intermediate : The compound serves as an important intermediate in synthesizing more complex molecules with desired biological activities.

Properties

Molecular Formula

C4H3BrF3N

Molecular Weight

201.97 g/mol

IUPAC Name

2-bromo-4,4,4-trifluorobutanenitrile

InChI

InChI=1S/C4H3BrF3N/c5-3(2-9)1-4(6,7)8/h3H,1H2

InChI Key

UHYQCIQXMJWSMY-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)Br)C(F)(F)F

Origin of Product

United States

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